molecular formula C17H29B2NO4 B571754 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 1218791-17-3

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No.: B571754
CAS No.: 1218791-17-3
M. Wt: 333.042
InChI Key: OCVGYKJQPDKDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS: listed in ) is a pyrrole-derived organoboron compound featuring two pinacol boronate ester groups at positions 2 and 5 of the heterocyclic ring, along with a methyl substituent at position 1. This structure renders it highly valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and advanced materials. Its 95+% purity () underscores its utility in precision applications.

Properties

IUPAC Name

1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-11-13(20(12)9)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVGYKJQPDKDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)B3OC(C(O3)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29B2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682225
Record name 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-17-3
Record name 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Catalyst Systems

Iridium-catalyzed C–H borylation has emerged as the primary method for synthesizing bis-borylated pyrroles. The reaction employs a catalyst system comprising [Ir(COD)OMe]₂ (COD = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) to activate inert C–H bonds in 1-methylpyrrole. The iridium center facilitates oxidative addition of the boron source (typically bis(pinacolato)diboron, B₂Pin₂, or pinacol borane, HBpin), followed by C–H bond cleavage and reductive elimination to install the boronate ester.

Key Reaction Parameters:

  • Catalyst Loading : 1–3 mol% [Ir(COD)OMe]₂ and 2–6 mol% dtbpy.

  • Boron Source : B₂Pin₂ or HBpin (2.5–3.0 equivalents per borylation site).

  • Solvent : Non-polar solvents (e.g., hexane, heptane) enhance regioselectivity for the 2- and 5-positions of pyrrole.

Stepwise vs. One-Pot Diborylation

Initial borylation of 1-methylpyrrole predominantly yields the mono-borylated product (1-methyl-2-(dioxaborolan-2-yl)-1H-pyrrole). Prolonged reaction times (24–48 hours) or excess boron reagent (≥5 equivalents) promote diborylation at the 2,5-positions, albeit with diminished selectivity. For example, extending the reaction time from 12 to 36 hours increased diborylation yield from <5% to 15–20%.

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

ParameterOptimal ConditionEffect on Yield
Solvent Heptane78% mono, 22% bis
Temperature 80–100°CAccelerates diborylation
Boron Equivalents 5.0 eq HBpin25% bis-borylation

Elevating temperatures to 100°C enhances reaction kinetics but risks decomposition of the boron reagent. Heptane outperforms THF or DMF by minimizing side reactions.

Ligand Engineering

Replacing dtbpy with electron-deficient ligands (e.g., 1,10-phenanthroline) increases iridium’s electrophilicity, favoring C–H activation at electron-rich positions. Trials with 2,2′-biquinoline improved diborylation yield to 30%.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures contain mono- and bis-borylated isomers, necessitating silica gel chromatography (hexane/EtOAc 9:1). The bis-borylated product elutes later due to increased polarity from two boronate esters.

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.19 (s, 2H, pyrrole-H)

  • δ 3.81 (s, 3H, N–CH₃)

  • δ 1.27 (s, 24H, pinacol CH₃).

¹¹B NMR : A singlet at δ 28.1 confirms tetracoordinated boron.

Challenges and Limitations

Regioselectivity Control

Competing borylation at the 3-position remains a challenge, with 1-methyl-3-(dioxaborolan-2-yl)-1H-pyrrole constituting 10–15% of byproducts. Steric directing groups or modified ligands may mitigate this issue.

Scalability

While gram-scale synthesis is feasible (e.g., 10-g batches) , diborylation yields >50% remain elusive. Continuous-flow systems could improve efficiency by maintaining precise reaction conditions.

Chemical Reactions Analysis

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester groups can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form the corresponding borane derivatives.

    Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like THF or DMF.

Scientific Research Applications

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to create biologically active molecules, which can be further studied for their potential therapeutic effects.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, aiding in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronate ester groups act as nucleophiles, reacting with electrophilic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronate ester group to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono-Boronated Pyrrole Derivatives

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-1H-pyrrole (Compound 5, )
  • Structure : Single boronate group attached to a benzyl-pyrrole moiety.
  • Synthesis : Synthesized via NaBH4 reduction of a ketone intermediate, yielding 24% after purification .
  • Reactivity: Limited to single cross-coupling reactions, unlike the bis-boronated target compound.
  • Applications : Primarily used in stepwise functionalization of aromatic systems.
1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole ()
  • Structure : Phenyl group at position 1 and a single boronate at position 2.
  • Solubility : Increased lipophilicity due to the phenyl substituent may reduce solubility in polar solvents.

Bis-Boronated Heterocycles

1-Methyl-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole ()
  • Structure : Positional isomer of the target compound with boronates at 2 and 3.
  • Synthetic Yield: Not explicitly reported, but bis-borylation typically requires stringent conditions, as seen in (34% yield for a related benzyl-pyrrole).
N,N-Dimethyl-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide ()
  • Structure : Pyrazole core with two boronates and a carboxamide group.
  • Reactivity : The electron-deficient pyrazole ring may enhance electrophilic borylation efficiency but reduce nucleophilic coupling activity compared to pyrrole-based analogs.
  • Applications : Suited for constructing rigid, planar structures in coordination chemistry.

Heterocyclic Variations with Boronates

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one ()
  • Structure : Pyrrolopyridine core with a single boronate.
  • Electronic Properties : The fused pyridine ring increases electron deficiency, altering reactivity in cross-coupling compared to electron-rich pyrrole derivatives.
  • Medicinal Chemistry : Used in complex molecule synthesis (e.g., Example 4 in ).
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrole ()
  • Structure : Chloro and triisopropylsilyl substituents alongside a boronate.
  • Stability : The silyl group enhances hydrolytic stability but complicates deprotection steps.

Comparative Data Table

Compound Name Core Heterocycle Boronate Positions Key Substituents Yield (%) Applications
1-Methyl-2,5-bis(dioxaborolan-2-yl)-1H-pyrrole (Target) Pyrrole 2, 5 Methyl (1) N/A Conjugated polymers, drug design
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzyl-1H-pyrrole Pyrrole Benzyl (4) None 24 Stepwise functionalization
1-Methyl-2,4-bis(dioxaborolan-2-yl)-1H-pyrrole Pyrrole 2, 4 Methyl (1) N/A Material science
N,N-Dimethyl-3,5-bis(dioxaborolan-2-yl)-1H-pyrazole-1-carboxamide Pyrazole 3, 5 Carboxamide (1) N/A Coordination complexes
1-Methyl-5-(dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolopyridine 5 Methyl (1), carbonyl N/A Pharmaceutical intermediates

Key Research Findings

  • Synthetic Challenges: Bis-borylation of pyrroles (e.g., target compound) often requires palladium catalysis () or sequential alkylation (), with yields generally lower (e.g., 34% in ) than mono-borylation reactions.
  • Reactivity : The target compound’s para-substituted boronates enable efficient dual cross-coupling, whereas meta-substituted isomers () may suffer from steric clashes.
  • Stability : Pinacol boronates in the target compound resist hydrolysis better than trifluoroborate salts, as implied by their use in high-throughput phasing ().

Biological Activity

1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS No. 1218791-17-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H29B2NO4 with a molecular weight of 333.038 g/mol. The compound features a pyrrole ring substituted with dioxaborolane moieties that are known for their reactivity and potential applications in drug development .

Anticancer Properties

Research indicates that compounds containing pyrrole and boron functionalities exhibit promising anticancer activities. The presence of the dioxaborolane groups may enhance the compound's ability to interact with biological targets such as enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Kinases
In studies involving various kinase assays, derivatives of pyrrole have shown inhibitory effects on critical kinases implicated in cancer pathways. For instance, compounds similar to this compound have been tested against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA . These kinases play significant roles in tumor growth and metastasis.

CompoundTarget KinaseIC50 (nM)Selectivity
Example AKIT D816V< 10High
Example BPDGFRA D842V< 20Moderate

The biological activity of this compound is hypothesized to involve:

  • Binding Affinity : The dioxaborolane moieties may facilitate interactions with target proteins through hydrogen bonding and π-stacking interactions.
  • Cell Cycle Modulation : By inhibiting specific kinases, the compound may induce cell cycle arrest in cancer cells.

Toxicological Profile

Preliminary toxicity assessments indicate that this compound can be harmful upon inhalation or skin contact. Safety measures should be taken when handling this compound in laboratory settings .

Research Findings

A recent study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of this compound alongside its analogs. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. The study concluded that further optimization could lead to more potent derivatives suitable for clinical development .

Q & A

Q. What are the primary synthetic methodologies for preparing this compound, and what catalytic systems are optimal?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with aryl halides and boronate esters. Key steps include:

  • Solvent selection : Toluene or THF under inert atmosphere.
  • Base optimization : Na₂CO₃ or Cs₂CO₃ to facilitate transmetallation.
  • Temperature control : 80–100°C for 12–24 hours. Similar protocols are used for pyrrole-based boronates in polymer synthesis (e.g., graphene nanoribbons) .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Assign peaks for pyrrole protons (δ ~6.5–7.0 ppm) and boronate methyl groups (δ ~1.0–1.3 ppm). ¹¹B NMR confirms boronate integrity (δ ~30–35 ppm) .
  • X-ray crystallography : Use SHELX software for refinement, particularly for verifying steric effects from methyl substituents. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the dioxaborolane rings .

Q. How is purity assessed, and what challenges arise during purification?

  • HPLC/GC-MS : Quantify residual palladium or unreacted precursors.
  • Recrystallization : Use hexane/ethyl acetate mixtures to remove polar impurities.
  • Column chromatography : Silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane). Purity >98% is achievable, as demonstrated for structurally analogous pyrene-boronate derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and boronate groups influence reactivity in cross-coupling?

  • Steric hindrance : The 1-methyl group and bulky dioxaborolane rings reduce coupling efficiency with sterically hindered aryl halides. Mitigate by using microwave-assisted synthesis to enhance reaction rates .
  • Electronic effects : Electron-rich pyrrole enhances boronate nucleophilicity, favoring coupling with electron-deficient aryl halides. DFT studies on similar systems show ΔG‡ values <25 kcal/mol for optimal reactivity .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

  • Twinning analysis : Use SHELXL ’s TWIN/BASF commands to model pseudo-merohedral twinning.
  • Disorder refinement : Split occupancy for overlapping dioxaborolane conformers. Validate with Hirshfeld surface analysis to ensure geometric plausibility .

Q. How can computational methods predict regioselectivity in further functionalization (e.g., C–H borylation)?

  • DFT calculations : Map Fukui indices to identify electron-rich sites on the pyrrole ring.
  • Transition-state modeling : Assess activation barriers for meta vs. para borylation pathways. For example, anionic ligands (e.g., dtbpy) can direct meta-selectivity in analogous amide systems .

Q. What experimental design considerations are critical for polymerizing this monomer into conjugated materials?

  • Solubility optimization : Use mixed solvents (e.g., THF/toluene) to dissolve both monomer and polymer.
  • Stoichiometric control : Maintain a 1:1 molar ratio with dihalogenated comonomers (e.g., 1,4-dichloro-2,5-diiodobenzene) to avoid branching .
  • Post-polymerization analysis : GPC for molecular weight distribution and UV-Vis for assessing π-conjugation length.

Notes

  • *Thermal stability data inferred from analogous boronate esters in polymer applications .
  • Avoid commercial sources (e.g., ) per guidelines.
  • Methodological rigor emphasized through referenced protocols.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.